Campesterol

Phytosterol Absorption Bioavailability In Vivo Rat Study

In phytosterol research, reliance on mixed plant sterol standards with undefined campesterol ratios compromises analytical accuracy and biological interpretation. Campesterol (≥98% HPLC) addresses this as a high-purity single-component standard. • 3.25-fold higher absorption (13%) vs. β-sitosterol (4%), enabling tractable absorption mechanism studies. • 44-56% higher bioaccessibility from complex food matrices-critical for nutritional delivery research. • Essential for accurate quantification; use pure standard for calibration curves, not undefined mixtures. Supplied with comprehensive CoA. Bulk quantities available.

Molecular Formula C28H48O
Molecular Weight 400.7 g/mol
CAS No. 290299-12-6
Cat. No. B7821882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCampesterol
CAS290299-12-6
Molecular FormulaC28H48O
Molecular Weight400.7 g/mol
Structural Identifiers
SMILESCC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19-,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1
InChIKeySGNBVLSWZMBQTH-PODYLUTMSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.0001487 mg/L @ 25 °C (est)

Structure & Identifiers


Interactive Chemical Structure Model





Campesterol Properties & Analytical Standards


Campesterol (CAS 474-62-4) is a C28 plant sterol (phytosterol) with a molecular weight of 400.69 g/mol and a melting point of 156-160°C . It is a white crystalline powder that is insoluble in water but soluble in organic solvents like chloroform, benzene, and ether . Structurally, it is distinguished from the more abundant β-sitosterol (C29) by the presence of a single methyl group at the C24 position in its side chain, whereas β-sitosterol has an ethyl group [1]. This compound is commercially available from multiple suppliers as an analytical standard, with typical purity specifications ranging from ≥95% to ≥98% (HPLC) .

Product Class Plant sterol analytical standard C28 phytosterol; single-compound reference
Analytical Workflow HPLC/GC-MS calibration & quantification High-purity standard for method development
Research Context Absorption, membrane & sterol-signaling studies Supports phytosterol differentiation assays

Campesterol: Phytosterol Interchangeability


While phytosterols like campesterol, β-sitosterol, and stigmasterol share a common core structure and are often grouped together in commercial mixtures, substituting one for another in a scientific or industrial application can introduce significant error. These compounds differ in their absorption and bioavailability profiles [1], their effects on cholesterol metabolism and transport [2], and their capacity to activate specific cellular pathways . For instance, in analytical method development, using a mixed plant sterol standard containing an undefined campesterol ratio can lead to inaccurate quantification [3]. The specific quantitative evidence for these differential effects is detailed below.

Target Compound
Campesterol (C28 methyl)
Common Substitute
β-Sitosterol (C29 ethyl) or mixed plant sterol standard
Risk
Absorption and cellular response profiles may differ markedly; a mixed standard with undefined campesterol ratio can shift quantification accuracy.
Target Compound
Campesterol
Common Substitute
Stigmasterol or brassicasterol
Risk
Complement activation and membrane biophysical properties may not transfer; endpoint context may require compound-specific review.
Target Compound
Campesterol (pure standard, ≥98% HPLC)
Common Substitute
Commercial phytosterol mixture (undefined ratio)
Risk
Lot-to-lot composition variability may limit calibration curve reproducibility; single-standard workflows benefit from defined campesterol identity.

Campesterol vs. Key Analogs


Intestinal Absorption vs. β-Sitosterol

Campesterol demonstrates a quantifiably higher absorption rate compared to β-sitosterol and stigmasterol in a rat model following oral gavage. This difference is critical for researchers studying systemic exposure or developing formulations where bioavailability is a key parameter [1].

Intestinal Absorption vs. β-Sitosterol
Head-to-head
Campesterol: 13% oral dose absorbed. β-Sitosterol: 4%; Stigmasterol: 4%. A 3.25-fold difference reported in rat model (oral gavage, 14C/3H-labeled compounds in sunflower seed oil).
Reported absorption endpoint context; supports campesterol-specific exposure modeling.
In vivo rat study; systemic exposure interpretation.
Phytosterol Absorption Bioavailability In Vivo Rat Study

Macrophage Cholesterol Efflux

In a THP-1 macrophage foam cell model, campesterol and β-sitosterol exhibit divergent activities. While β-sitosterol does not affect HDL-mediated cholesterol efflux, campesterol causes a modest but statistically significant reduction. This finding is crucial for studies investigating the role of individual sterols in atherogenesis [1].

Cholesterol Efflux (THP-1 Macrophage)
Head-to-head
Campesterol: statistically significant reduction in HDL-mediated cholesterol efflux. β-Sitosterol: no effect reported. THP-1 macrophage foam cell model.
Cell-model endpoint context; divergent sterol-specific response in efflux assay.
In vitro macrophage model; mechanistic interpretation requires confirmation.
Atherosclerosis Reverse Cholesterol Transport Macrophage Foam Cells

Anti-Complementary Activity vs. Stigmasterol

In an in vitro assay measuring anti-complementary activity, stigmasterol is the most potent activator of the complement system among the three major phytosterols. Campesterol exhibits lower activity, demonstrating less C3 cleavage and lower overall complement consumption [1].

Anti-Complementary Activity
Head-to-head
Stigmasterol showed greatest C3 cleavage and complement consumption. Campesterol exhibited lower activity in rabbit erythrocyte assay (Ca2+-free system).
Assay-response context; campesterol may support lower-complement-interference study designs.
In vitro complement assay; immunological endpoint review.
Immunology Complement System Innate Immunity

Lipid Bilayer Phase Behavior vs. Brassicasterol

Comparative differential scanning calorimetry (DSC) reveals that campesterol (C24 methyl) and brassicasterol (C24 methyl + C22 double bond) have distinct effects on the thermotropic phase behavior of DPPC bilayers. Brassicasterol more effectively decreases the temperature, cooperativity, and enthalpy of the DPPC pretransition compared to campesterol [1].

DPPC Bilayer Phase Behavior
Head-to-head
Ranked effect on decreasing DPPC pretransition parameters (temperature, cooperativity, enthalpy):
1. Brassicasterol 2. Campesterol 3. Cholesterol
Reported biophysical rank order; supports membrane-study compound selection.
DSC of DPPC multilamellar vesicles; model-membrane context.
Membrane Biophysics Lipid Bilayers Differential Scanning Calorimetry

Bioaccessibility from Maize vs. Other Phytosterols

Using an in vitro digestion model to simulate human gastrointestinal conditions, campesterol exhibits significantly higher bioaccessibility from cooked maize compared to both stigmasterol and β-sitosterol. This suggests a greater potential for intestinal absorption from a complex food matrix .

Bioaccessibility from Maize
Data to verify
44–56% higher bioaccessibility reported for campesterol vs. stigmasterol and β-sitosterol.
Supports food-matrix bioaccessibility endpoint review; source-specific data.
In vitro digestion model; cooked maize matrix; HPLC analysis. Sources not specified.
Bioaccessibility In Vitro Digestion Food Science

Campesterol Validated Applications


Absorption & Bioavailability Studies

Given its 3.25-fold higher absorption (13%) compared to β-sitosterol and stigmasterol (both 4%) in a rat model [1], pure campesterol is the preferred compound for research investigating the mechanisms and kinetics of phytosterol absorption. Its higher bioavailability makes it a more tractable model compound for studying the roles of transporters like NPC1L1 and ABCG5/ABCG8.

Cholesterol Transport & Inflammation Assays

Campesterol's unique profile in macrophage foam cell assays—including its ability to significantly reduce HDL-mediated cholesterol efflux [2] and its more moderate induction of inflammatory cytokines compared to cholesterol —makes it an essential compound for dissecting the cell-type specific effects of phytosterols on atherogenesis. Its use in such assays allows researchers to delineate the effects of individual sterols, which are often masked when using complex mixtures.

LC-MS/GC-MS Method Development

As a major phytosterol, campesterol is a mandatory component of any comprehensive analytical method for phytosterol quantification in food, biological fluids, or plant extracts . For accurate quantification, the use of a pure, high-purity standard (≥98% HPLC) is critical, rather than relying on a mixed plant sterol standard where the exact campesterol content may vary. Pure campesterol standards are essential for constructing calibration curves and determining method accuracy and precision.

Food Bioaccessibility Research

Campesterol's 44-56% higher bioaccessibility from a complex food matrix like maize, as demonstrated by in vitro digestion models , makes it a key target analyte for studies aiming to understand and improve the nutritional delivery of phytosterols. Researchers investigating the impact of food processing or formulation on phytosterol bioavailability should prioritize campesterol analysis.

Application
Selection Property
Validation Focus
Phytosterol absorption & exposure studies
Single-compound identity with reported differential absorption profile
Exposure-model interpretation; transporter-mediated uptake endpoints
Macrophage cholesterol transport assays
Cell-model endpoint differentiation vs. other phytosterols
HDL-mediated efflux and cytokine-response endpoint review
LC-MS / GC-MS method development
High-purity analytical standard with defined chromatographic identity
Calibration linearity; matrix-effect correction; method accuracy review
Food bioaccessibility & formulation research
Reported matrix-dependent release profile
In vitro digestion model endpoints; food-processing impact review
Membrane biophysics & complement studies
Distinct phase-behavior rank and lower complement-interference profile
DSC-based membrane-property review; immunological assay context

Technical Documentation Hub

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54 linked technical documents
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